molecular formula C49H99O12P B161592 Hydroxyarchaetidylinositol CAS No. 134067-43-9

Hydroxyarchaetidylinositol

Cat. No. B161592
M. Wt: 911.3 g/mol
InChI Key: BIMQTAPDDPVEMF-HDDFTCKKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxyarchaetidylinositol (HAI) is a unique phospholipid molecule that has been found in the cell membranes of certain archaea, including Methanobacterium thermoautotrophicum and Methanosarcina mazei. This molecule is of great interest to researchers due to its potential applications in the fields of biotechnology and bioengineering. In

Scientific Research Applications

  • Hydroxyurea and Clinical Applications : Hydroxyurea has a history of over 30 years in clinical evaluation with diverse applications identified for its use. It has played a significant role in anticancer chemotherapy, particularly due to its action on the ribonucleotide reductase reaction, which is crucial for DNA synthesis regulation (Donehower, 1992).

  • Cell Killing Mechanisms of Hydroxyurea : Hydroxyurea acts as an inhibitor of ribonucleotide reductase and is used in the treatment of neoplastic and non-neoplastic diseases. It has been shown to cause cell death at high concentrations or prolonged treatment, primarily through DNA damage at arrested replication forks. Oxidative stress and other mechanisms also contribute to its cytotoxic effect (Singh & Xu, 2016).

  • Phosphatidylinositol Kinases : Phosphatidylinositol, a component of eukaryotic cell membranes, is involved in various cellular processes. The enzymes that phosphorylate phosphatidylinositol and its derivatives, known as phosphoinositide kinases, have been a subject of study for their role in cell proliferation, survival, and other functions (Fruman, Meyers, & Cantley, 1998).

  • Phosphatidylinositol 3‐Kinase Inhibitors in Cancer Therapy : Phosphatidylinositol 3‐kinases (PI3K) are lipid kinases with key roles in cell proliferation and metabolism. PI3K inhibitors have shown potential in cancer therapy, with some undergoing clinical trials. Their development is significant in finding targeted anticancer drugs (Kong & Yamori, 2008).

  • Hydroxyurea as an HIV-1 Replication Inhibitor : Hydroxyurea inhibits deoxynucleotide synthesis, thereby affecting DNA synthesis. It has shown to block HIV-1 replication in various cell types and in vivo, suggesting its potential as an antiviral agent (Lori et al., 1994).

  • Hydroxyapatite in Biomedical Applications : Hydroxyapatite, due to its similarity to natural bone, is used in bone tissue regeneration and as a drug carrier. Its versatility in biomedical applications, from implants to drug delivery, highlights its significance in the field (Šupová, 2015).

properties

CAS RN

134067-43-9

Product Name

Hydroxyarchaetidylinositol

Molecular Formula

C49H99O12P

Molecular Weight

911.3 g/mol

IUPAC Name

[(2S)-2-[(7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecoxy]-3-[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] [(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C49H99O12P/c1-35(2)17-11-19-37(5)21-13-23-39(7)24-15-26-41(9)28-31-58-33-42(34-60-62(56,57)61-48-46(53)44(51)43(50)45(52)47(48)54)59-32-30-49(10,55)29-16-27-40(8)25-14-22-38(6)20-12-18-36(3)4/h35-48,50-55H,11-34H2,1-10H3,(H,56,57)/t37-,38-,39-,40-,41-,42+,43?,44-,45+,46+,47+,48?,49?/m1/s1

InChI Key

BIMQTAPDDPVEMF-HDDFTCKKSA-N

Isomeric SMILES

C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OCCC(C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OCCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O

synonyms

hydroxyarchaetidyl-myo-inositol
hydroxyarchaetidylinositol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyarchaetidylinositol
Reactant of Route 2
Hydroxyarchaetidylinositol
Reactant of Route 3
Hydroxyarchaetidylinositol
Reactant of Route 4
Hydroxyarchaetidylinositol
Reactant of Route 5
Hydroxyarchaetidylinositol
Reactant of Route 6
Hydroxyarchaetidylinositol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.